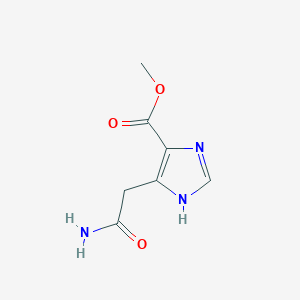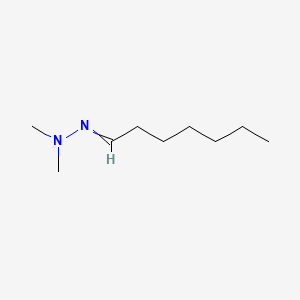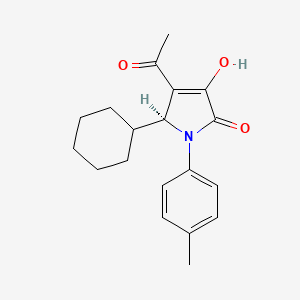![molecular formula C27H31N5O4 B13808473 9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B13808473.png)
9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purino[7,8-a]pyrimidine core substituted with benzyl, dimethyl, and bis(3-methylbut-2-enyl) groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
The synthesis of 9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the purino[7,8-a]pyrimidine core, followed by the introduction of the benzyl, dimethyl, and bis(3-methylbut-2-enyl) groups. Common reagents used in these reactions include benzyl bromide, dimethyl sulfate, and 3-methyl-2-buten-1-ol. The reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
化学反応の分析
9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule. Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the replacement of specific substituents with other functional groups .
科学的研究の応用
This compound has a wide range of scientific research applications due to its unique structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. In medicine, it is investigated for its potential therapeutic effects, including its ability to modulate specific biochemical pathways. Industrially, it is used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds .
作用機序
The mechanism of action of 9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
When compared to other similar compounds, 9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone stands out due to its unique combination of substituents. Similar compounds include other purine derivatives such as caffeine, theobromine, and theophylline, which also possess a purine core but differ in their substituent groups. The presence of the benzyl, dimethyl, and bis(3-methylbut-2-enyl) groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific research applications .
特性
分子式 |
C27H31N5O4 |
|---|---|
分子量 |
489.6 g/mol |
IUPAC名 |
9-benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone |
InChI |
InChI=1S/C27H31N5O4/c1-17(2)12-14-27(15-13-18(3)4)23(34)31(16-19-10-8-7-9-11-19)25-28-21-20(32(25)24(27)35)22(33)30(6)26(36)29(21)5/h7-13H,14-16H2,1-6H3 |
InChIキー |
KDYVJXIXXJKFAB-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1(C(=O)N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)CC=C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


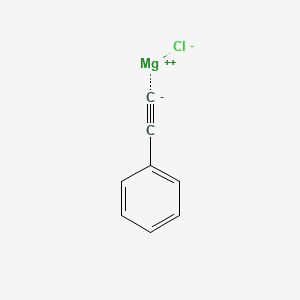
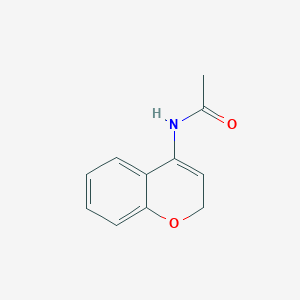
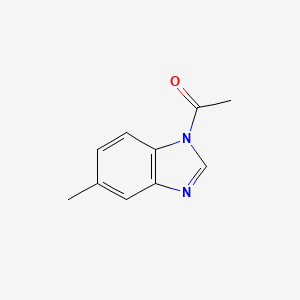



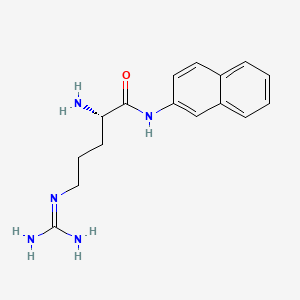
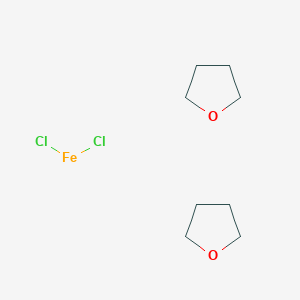
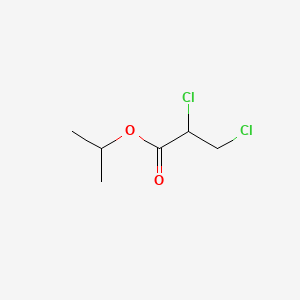
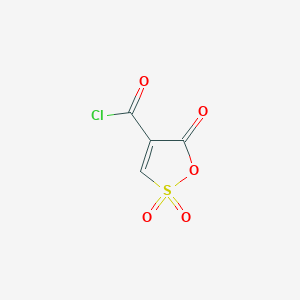
![Isoindolo[2,1-f]phenanthridin-10(14bH)-one](/img/structure/B13808458.png)
